molecular formula C19H24N2O4S B4562681 N-(2,6-dimethylphenyl)-2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)acetamide

N-(2,6-dimethylphenyl)-2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)acetamide

Cat. No.: B4562681
M. Wt: 376.5 g/mol
InChI Key: HCGOMKUKPHNUQN-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)acetamide is a useful research compound. Its molecular formula is C19H24N2O4S and its molecular weight is 376.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.14567842 g/mol and the complexity rating of the compound is 542. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

N-(2,6-dimethylphenyl)-2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)acetamide is a compound involved in various chemical reactions and synthesis processes. For example, Cremlyn and Pannell (1978) explored the synthesis of sulfonyl derivatives of phenoxyacetamide, which provides a foundational understanding of the chemical reactivity and potential applications of similar compounds in creating derivatives with specific functional properties (Cremlyn & Pannell, 1978).

Biological Screening and Potential Applications

Khan et al. (2019) synthesized and characterized derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide for biological screening. They evaluated these compounds for antibacterial, antifungal, and anthelmintic activities. Some of these derivatives showed significant biological activities, highlighting their potential in medical and pharmaceutical applications (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019).

Analyzing Molecular Structure and Binding

The molecular structure and binding affinities of similar compounds have been a subject of study. Park et al. (1995) determined the crystal structure of a related compound, which aids in understanding the molecular geometry and potential interaction sites for biological activity or chemical reactions (Park, Park, Lee, & Kim, 1995).

Environmental and Biochemical Studies

Tseng and Li (1984) explored the use of mefluidide, a chemically related compound, for protecting plants from chilling injury. This study opens avenues for researching the environmental applications of similar acetamide derivatives in agriculture (Tseng & Li, 1984).

Chemoselective Acetylation and Drug Synthesis

Magadum and Yadav (2018) demonstrated the chemoselective monoacetylation of 2-aminophenol using immobilized lipase, leading to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs. This showcases the potential role of acetamide derivatives in facilitating drug synthesis processes (Magadum & Yadav, 2018).

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[4-[[methyl(methylsulfonyl)amino]methyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-14-6-5-7-15(2)19(14)20-18(22)13-25-17-10-8-16(9-11-17)12-21(3)26(4,23)24/h5-11H,12-13H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGOMKUKPHNUQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)COC2=CC=C(C=C2)CN(C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,6-dimethylphenyl)-2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)acetamide
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N-(2,6-dimethylphenyl)-2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.